molecular formula C8H11N3O3 B6145413 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid CAS No. 2169605-84-7

4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid

Cat. No. B6145413
CAS RN: 2169605-84-7
M. Wt: 197.2
InChI Key:
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Description

The compound “4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid” is a type of triazole derivative. Triazole derivatives are known to exhibit a wide range of biological activities . They are often used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of amide hydrazones . In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid” is characterized by the presence of a triazole ring. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For example, the nitro group of certain triazole derivatives can mediate hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid” would depend on its specific structure. For example, one related compound, “4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride”, has a molecular weight of 247.68 and is a powder at room temperature .

Mechanism of Action

Triazole derivatives can exhibit a variety of biological activities. For example, some 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to act as inhibitors of heat shock protein 90 (HSP90), a promising anticancer drug target .

Safety and Hazards

The safety and hazards associated with “4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid” would depend on its specific structure and use. For example, “4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Triazole derivatives, including “4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid”, continue to be of interest in the development of new pharmaceuticals. For example, some 4-(1H-1,2,3-triazol-1-yl)benzamides have shown promise as HSP90 inhibitors and could be used as a new scaffold for HSP90 inhibitors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a carboxylation reaction to introduce the carboxylic acid group onto the oxane ring.", "Starting Materials": [ "4-bromo-1-butanol", "sodium azide", "copper sulfate", "sodium ascorbate", "sodium hydroxide", "propargyl alcohol", "dimethyl sulfoxide (DMSO)", "carbon dioxide (CO2)" ], "Reaction": [ "Step 1: Synthesis of 4-(prop-2-yn-1-yloxy)butan-1-ol by reacting 4-bromo-1-butanol with propargyl alcohol in the presence of sodium hydroxide and DMSO.", "Step 2: Synthesis of 4-(prop-2-yn-1-yloxy)butanenitrile by reacting 4-(prop-2-yn-1-yloxy)butan-1-ol with sodium azide in the presence of copper sulfate and sodium ascorbate.", "Step 3: Synthesis of 4-(1H-1,2,3-triazol-1-yl)oxane by performing a CuAAC reaction between 4-(prop-2-yn-1-yloxy)butanenitrile and propylene oxide.", "Step 4: Synthesis of 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid by reacting 4-(1H-1,2,3-triazol-1-yl)oxane with carbon dioxide in the presence of a base, such as sodium hydroxide." ] }

CAS RN

2169605-84-7

Product Name

4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid

Molecular Formula

C8H11N3O3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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